2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexa-4,5-dienoicacid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like CID 154577480 can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The analysis of chemical reactions typically involves studying how the compound interacts with other substances under various conditions . This can provide insights into its reactivity, stability, and the types of reactions it can undergo. Unfortunately, specific information about the chemical reactions of CID 154577480 is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like CID 154577480 can be analyzed using various techniques. These properties may include its solubility, melting point, boiling point, and reactivity . Unfortunately, specific information about the physical and chemical properties of CID 154577480 is not available in the search results.Scientific Research Applications
Reversible Control of Protein Function
CID techniques have significantly advanced our ability to control protein function within cells with precise spatiotemporal resolution. The development of orthogonal and reversible CID systems allows for the dissection of signal transduction pathways and the study of membrane and protein trafficking with unprecedented precision. This has opened new avenues in studying the dynamics of biological processes and developing therapeutic interventions (Voss, Klewer, & Wu, 2015).
Illumination on Signaling Pathways
Through the application of CID, researchers have been able to gain insights into complex cellular signaling networks. By manipulating signaling pathways at will, CID techniques have helped resolve problems in cell biology, such as understanding the signaling paradox through the study of lipid second messengers and small GTPases. This demonstrates CID's capability in revealing the intricate mechanisms of cellular responses to external stimuli (DeRose, Miyamoto, & Inoue, 2013).
Enhancing Cellular Engineering
CID has been instrumental in enhancing cellular engineering, particularly in the development of safeguard systems for induced pluripotent stem cell-derived therapies. The introduction of inducible caspase-9 (iC9) into iPSCs, activated by specific chemical inducers of dimerization (CID), has provided a crucial safety mechanism. This allows for the rapid and efficient elimination of iPSCs and their derivatives in case of tumorigenic transformation or other adverse effects, highlighting CID's role in ensuring the safety of regenerative medicine applications (Ando et al., 2015).
Advancements in Gene Regulation
Recent developments in CID technology have led to the creation of PROTAC-CID systems for mammalian inducible gene regulation. By engineering proteolysis-targeting chimera-based scalable CID platforms, researchers have been able to fine-tune gene expression levels and achieve inducible expression of genetic elements such as DNA recombinases and editors. This breakthrough demonstrates CID's potential in gene therapy and synthetic biology, providing a versatile tool for the precise control of gene expression in vivo (Ma et al., 2023).
Safety and Hazards
Properties
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18-19H,1,12-13H2,(H,22,25)(H,23,24) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOCTVVERQJHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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